2,4-Dichloro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide
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Overview
Description
2,4-Dichloro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro and imidazopyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide typically involves multi-step reactions. One common approach is the condensation of 2,4-dichlorobenzoyl chloride with 4-(7-methylimidazo[1,2-A]pyrimidin-2-YL)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents can facilitate substitution reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2,4-Dichloro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. The imidazopyrimidine moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways, making the compound useful in studying signal transduction and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
3,4-Dichloro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.
Uniqueness
2,4-Dichloro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is unique due to its specific substitution pattern and the presence of both dichloro and imidazopyrimidine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H14Cl2N4O |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H14Cl2N4O/c1-12-8-9-26-11-18(25-20(26)23-12)13-2-5-15(6-3-13)24-19(27)16-7-4-14(21)10-17(16)22/h2-11H,1H3,(H,24,27) |
InChI Key |
WBOZKNCVYQDWEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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